molecular formula C12H8N2O2 B080079 2-Nitro-9H-carbazole CAS No. 14191-22-1

2-Nitro-9H-carbazole

Cat. No. B080079
CAS RN: 14191-22-1
M. Wt: 212.2 g/mol
InChI Key: RSSFRJAJZYDBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .


Synthesis Analysis

The synthesis of carbazole derivatives involves electropolymerization methods, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The 2,7 and 3,6 positions are more active than the others . The pysico-chemical characteristics of the polymers can be revamped by employing substituents at various positions and synthetic methods .


Molecular Structure Analysis

Carbazole consists of two benzene rings fused on either side of a central pyrrole ring . The title compound, C18H12N2O2, was synthesized from a dinitrobiphenyl-benzene derivative using a novel modification of the Cadogan reaction . The X-ray crystallographic study revealed that the carbazole compound crystallizes in the monoclinic P1 space group and possesses a single closed Cadogan ring .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .


Physical And Chemical Properties Analysis

Carbazole and its derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They also have high stability and redox potential property .

Scientific Research Applications

  • Fluorescent and Thermoresponsive Polymers : 9-(4-Vinylbenzyl)-9H-carbazole has been used as a comonomer in the synthesis of oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers. These copolymers exhibit fluorescent properties and thermoresponsive behavior, with tunable lower critical solution temperatures in water, making them potentially useful in various applications including sensors and smart materials (Lessard, Ling, & Maríc, 2012).

  • Crystal Structures and Interactions : Studies on 9-[(E)-nitrophenylvinyl]-9H-carbazoles have revealed insights into their crystal structures, mainly influenced by van der Waals forces and pi-pi interactions. The packing modes and molecular interactions are crucial for understanding the material properties and designing new derivatives with desired characteristics (Kubicki, Prukała, & Marciniec, 2007).

  • Antiviral Activity : Certain derivatives of 9H-carbazole, like chloro-1,4-dimethyl-9H-carbazole derivatives, have shown potential anti-HIV activity. Their biological evaluations indicate that some nitro-derivatives might serve as leads for the development of new anti-HIV drugs (Saturnino et al., 2018).

  • Photophysical Properties : Carbazole derivatives have been studied for their photophysical properties, including fluorescence and luminescence. For example, novel scorpion-like carbazole derivatives show interesting properties like mechanochromism and aggregation-induced emission, indicating their potential use in optoelectronic devices and sensors (Hu et al., 2018).

  • Electrochemical Applications : Compounds like 9-Butyl-3-nitro-9H-carbazole have been analyzed for their structural and electrochemical properties, suggesting uses in various electronics and materials science applications due to their stability and interaction characteristics (Ping, Ting, & Song, 2016).

  • Synthesis of Other Compounds : 9H-carbazole derivatives are precursors in the synthesis of various bioactive and pharmaceutical compounds. For instance, their derivatization can lead to compounds with antimicrobial activities, showing their potential in medical and pharmaceutical research (Salih, Salimon, & Yousif, 2016).

Safety And Hazards

The safety information for 2-Nitro-9H-carbazole indicates that it is harmful and it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, etc . Therefore, the future directions of 2-Nitro-9H-carbazole could be in these areas.

properties

IUPAC Name

2-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSFRJAJZYDBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161851
Record name Carbazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-9H-carbazole

CAS RN

14191-22-1
Record name 2-Nitrocarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14191-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-9H-carbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/945F544XAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-9H-carbazole
Reactant of Route 2
Reactant of Route 2
2-Nitro-9H-carbazole
Reactant of Route 3
Reactant of Route 3
2-Nitro-9H-carbazole
Reactant of Route 4
Reactant of Route 4
2-Nitro-9H-carbazole
Reactant of Route 5
Reactant of Route 5
2-Nitro-9H-carbazole
Reactant of Route 6
Reactant of Route 6
2-Nitro-9H-carbazole

Citations

For This Compound
6
Citations
B Letois, JC Lancelot, S Rault, M Robba… - European journal of …, 1990 - Elsevier
… Parmi tous les carbazoles Ctudies, les composes les plus actifs sont: le 3-amino-2-nitro-9Hcarbazole [ 11, le 3-amino-6-hydroxy- 1,4-dimethyl9H-carbazole 8 et le 3-diacetylamino-6-…
Number of citations: 6 www.sciencedirect.com
T Tabka, JF Héron, P Gauduchon, JY Le Talaer… - European journal of …, 1988 - Elsevier
… 3-Amino-2-nitro9H-carbazole (free base and hydrochloride) and NMHE exhibit similar cytotoxic activities against L1210 cells. …
Number of citations: 15 www.sciencedirect.com
L Nadella, SB Dadinaboyina, PB Kumar… - Asian Journal of …, 2023 - Wiley Online Library
An efficient and scalable Pd‐catalyzed decarboxylative cross‐coupling strategy for the synthesis of carbazoles has been developed by using N‐aryl anthranilic acids. By employing a …
Number of citations: 2 onlinelibrary.wiley.com
L Bianchi, M Maccagno, M Pani, G Petrillo, C Scapolla… - Tetrahedron, 2015 - Elsevier
As a continuation of our research on the synthetic exploitation of the nitrobutadienic building-blocks obtained from the ring-opening of nitrothiophenes, we herein report about their …
Number of citations: 14 www.sciencedirect.com
W Fan, S Jiang, B Feng - Tetrahedron, 2015 - Elsevier
A one-pot Rh(I)-catalyzed synthesis of 9-H carbazoles via C–N bond cleavage by activation of aldehyde C–H bonds is reported. This protocol offers good yields and tolerates a broad …
Number of citations: 12 www.sciencedirect.com
S Singh, SS Chauhan, NK Sharma… - Mini-Reviews in …, 2021 - ingentaconnect.com
… functionalized 3-aryl-4-methoxycarbonyl-2-nitro-9H-carbazole derivatives in excellent yields … DABCO promoted access to 3-aryl-4-methoxycarbonyl-2-nitro-9H-carbazole derivatives. …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.